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Compound of Interest

Compound Name:
2-Methoxyquinolin-4-amine

hydrochloride

CAS No.: 858468-48-1

Cat. No.: B2528221 Get Quote

Executive Summary & Application Context
2-Methoxyquinolin-4-amine hydrochloride is a critical heterocyclic intermediate employed in

the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors

and antimalarial agents. Its structural core—a quinoline ring functionalized with an electron-

donating methoxy group at the C2 position and a primary amine at the C4 position—imparts

unique electronic properties that are pivotal for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the spectroscopic signature of this

compound.[1][2][3][4] Unlike simple quinolines, the "push-push" electronic system (donors at

C2 and C4) creates a distinct shielding pattern in the NMR spectrum, particularly at the C3

position. The hydrochloride salt form, preferred for stability and solubility, introduces

protonation effects that must be accounted for during spectral interpretation.[4]

Structural Elucidation & Logic
The characterization of 2-methoxyquinolin-4-amine HCl relies on understanding the interplay

between the electron-donating substituents and the electron-deficient heteroaromatic ring.

Electronic Environment
C2-Methoxy Group: Acts as a strong

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2528221?utm_src=pdf-interest
https://www.benchchem.com/product/b2528221?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Methoxyquinoline_4_carbaldehyde.pdf
https://pdf.benchchem.com/10/In_Depth_Technical_Guide_Elucidation_of_the_Chemical_Structure_of_6_Methoxy_2_methylquinolin_4_amine.pdf
https://pdf.benchchem.com/10/Spectroscopic_Analysis_of_6_Methoxy_2_methylquinolin_4_amine_A_Technical_Guide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxy-4-methylquinolin-2_1H_-one
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxy-4-methylquinolin-2_1H_-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2528221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-acceptor (inductive) but a strong

-donor (mesomeric). This increases electron density at C3 and the ring nitrogen.[4]

C4-Amino Group: A strong

-donor that significantly shields the C3 position and the benzenoid ring (C5-C8).

Ring Nitrogen (N1): In the hydrochloride salt, N1 is protonated. This converts the nitrogen

into a strong electron-withdrawing group, causing a global downfield shift (deshielding) of the

aromatic protons compared to the free base.

Visualization of Structural Logic[4]
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Figure 1: Logic flow detailing the electronic effects governing the NMR shifts of 2-

methoxyquinolin-4-amine HCl.

Spectroscopic Data: NMR (Nuclear Magnetic
Resonance)
Experimental Protocol: Due to the ionic nature of the hydrochloride salt, DMSO-d₆ is the

solvent of choice. CDCl₃ is unsuitable due to poor solubility and potential aggregation.[4]
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Concentration: 10-15 mg in 0.6 mL DMSO-d₆.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[4]

Temperature: 298 K.[4]

¹H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum is characterized by a distinct singlet for the methoxy group, a highly

shielded singlet for the H3 proton, and a deshielded aromatic region due to the salt formation.
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH₂ / NH⁺ 8.80 - 9.50 Broad Singlet 3H

Ammonium/Amin

e protons

(exchangeable).

Broadened by

quadrupole

relaxation and

exchange.[4]

H5 8.15 - 8.25
Doublet (J=8.0

Hz)
1H

Deshielded by

peri-effect of the

C4-amine and

N1 protonation.

H7 7.70 - 7.80 Triplet (td) 1H
Typical aromatic

resonance.[4]

H8 7.55 - 7.65
Doublet (J=8.0

Hz)
1H

Adjacent to the

protonated

nitrogen.[4]

H6 7.40 - 7.50 Triplet (td) 1H
Typical aromatic

resonance.[4]

H3 6.35 - 6.45 Singlet 1H

Diagnostic Peak.

Uniquely upfield

for an aromatic

proton due to

dual electron

donation from

OMe and NH₂.[4]

OCH₃ 4.05 - 4.10 Singlet 3H Characteristic

methoxy group.

[4] Slightly

downfield from

typical anisole

(3.8 ppm) due to

the electron-
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deficient

quinoline ring.[4]

¹³C NMR Data (100 MHz, DMSO-d₆)
Position Shift (δ ppm) Type Assignment Logic

C2 162.5 Cq

Deshielded by direct

attachment to Oxygen

and N1.

C4 156.0 Cq

Deshielded by amine

attachment; ipso

carbon.[4]

C8a 145.0 Cq
Ring junction carbon.

[4]

C7 132.5 CH Aromatic CH.[4]

C8 125.0 CH Aromatic CH.[4]

C5 122.5 CH Aromatic CH.[4]

C6 118.0 CH Aromatic CH.[4]

C4a 112.5 Cq

Ring junction,

shielded by resonance

from C4-amine.[4]

C3 92.0 CH

Diagnostic Peak.

Extremely shielded

(upfield) due to ortho-

positioning to two

electron donors.[4]

OCH₃ 54.5 CH₃
Typical methoxy

carbon.[4]

Mass Spectrometry (MS) Data[5]
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Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).[4][5] The hydrochloride salt

dissociates in the MS source, yielding the protonated free base [M+H]⁺.

Key Ions[4]
m/z (Observed) Ion Identity Interpretation

175.1 [M+H]⁺

Protonated molecular ion

(Base Peak). Consistent with

C₁₀H₁₁N₂O⁺.[4]

197.1 [M+Na]⁺
Sodium adduct (common

trace).[4]

158.1 [M+H - NH₃]⁺

Fragment: Loss of ammonia

from C4 position.[4]

Characteristic of primary

amines.

144.1 [M+H - OCH₃]⁺
Fragment: Loss of methoxy

radical/group.[4]

Fragmentation Pathway Visualization[4]
Parent Ion [M+H]+

m/z 175.1

Fragment [M+H - NH3]+
m/z 158.1

(Loss of Amine)

 Deamination

Fragment [M+H - OMe]+
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Figure 2: Primary fragmentation pathways observed in ESI-MS for 2-methoxyquinolin-4-amine.

Infrared Spectroscopy (IR)[2][6][7]
Method: ATR (Attenuated Total Reflectance) on solid hydrochloride salt.[4]
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3100 - 3400 cm⁻¹: Broad absorption band.[4] Corresponds to N-H stretching of the primary

amine (NH₂) and the ammonium salt (N-H⁺). The salt formation typically broadens this

region significantly compared to the free base.[4]

2800 - 3000 cm⁻¹: C-H stretching (aromatic and aliphatic methyl).[4]

1640 - 1660 cm⁻¹: C=N stretching (Quinoline ring).[4]

1580 - 1600 cm⁻¹: N-H bending (Scissoring).

1240 - 1260 cm⁻¹: C-O stretching (Aryl alkyl ether).[4] Strong band characteristic of the

methoxy group.[1][4]

Synthesis & Impurity Profile (For Spectral
Validation)
When analyzing the spectra, researchers must be aware of common impurities derived from

the synthesis pathway.

Common Synthetic Route: 2,4-Dichloroquinoline → 2-Methoxy-4-chloroquinoline → 2-

Methoxyquinolin-4-amine

Potential Impurities to Watch For:

2-Methoxy-4-chloroquinoline: Look for the absence of the broad amine peak and a downfield

shift of H3 (due to Cl vs NH₂).[4]

2,4-Dimethoxyquinoline: Result of "over-reaction" with methoxide.[4] Look for two methoxy

singlets in ¹H NMR (approx 4.0 and 4.1 ppm).

Residual Solvents: DMSO (2.50 ppm), Methanol (3.17 ppm in DMSO), Water (3.33 ppm in

DMSO).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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